methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride

Beschreibung

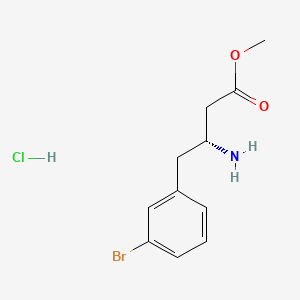

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride is a chiral β-amino ester derivative with a 3-bromophenyl substituent at the C4 position of the butanoate backbone. The compound features an (R)-configuration at the C3 amino center, critical for stereoselective interactions in pharmaceutical or agrochemical applications. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for synthetic intermediates or biological studies . The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and binding affinity.

Eigenschaften

Molekularformel |

C11H15BrClNO2 |

|---|---|

Molekulargewicht |

308.60 g/mol |

IUPAC-Name |

methyl (3R)-3-amino-4-(3-bromophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1 |

InChI-Schlüssel |

APALPHDKSOZNPA-HNCPQSOCSA-N |

Isomerische SMILES |

COC(=O)C[C@@H](CC1=CC(=CC=C1)Br)N.Cl |

Kanonische SMILES |

COC(=O)CC(CC1=CC(=CC=C1)Br)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 3-(3-bromophenyl)propionate with an amine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of azide and cyanide derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of methyl(3R)-3-amino-4-(3-bromophenyl)butanoatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The 3-bromophenyl group enhances steric hindrance and electron-withdrawing effects compared to the 4-cyanophenyl or benzyloxy groups. Bromine’s inductive effect may increase electrophilic reactivity in cross-coupling reactions.

- Functional Group Impact : The ester group in the target compound improves stability against hydrolysis relative to the carboxylic acid in ’s compound .

Biologische Aktivität

Methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of diabetes treatment. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C11H14BrClN2O2

- Molecular Weight : 294.57 g/mol

- CAS Number : 125000002496

The compound features a chiral center at the 3-position of the butanoate chain, contributing to its specific stereoisomeric properties. The presence of the bromophenyl group is significant as it enhances the compound's biological activity compared to other similar compounds.

Research indicates that methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride primarily acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4) , an enzyme crucial for glucose metabolism. DPP-4 inhibitors are widely studied for their role in improving glycemic control in diabetic patients. The compound's structure allows it to modulate insulin secretion effectively, making it a candidate for diabetes medications.

Inhibition Studies

In vitro assays have been conducted to assess the inhibitory potency of methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride against DPP-4 compared to other known inhibitors. These studies reveal its binding affinity and potential efficacy in clinical applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride, a comparison with related compounds is essential. The following table summarizes several DPP-4 inhibitors and their characteristics:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl | 936630-57-8 | C10H10F3N2O2 | DPP-4 inhibitor |

| (S)-Methyl 3-amino-4-(4-bromophenyl)butanoate HCl | 845908-98-7 | C10H13BrClNO2 | DPP-4 inhibitor |

| Ethyl 3-amino-4-(4-bromophenyl)butanoate HCl | 502841-92-1 | C11H15BrClNO2 | DPP-4 inhibitor |

| Methyl(3R)-3-amino-4-(3-bromophenyl)butanoate HCl | 125000002496 | C11H14BrClN2O2 | DPP-4 inhibitor |

This table highlights that methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride possesses unique structural features that enhance its biological activity compared to other inhibitors.

Case Studies and Research Findings

- Diabetes Treatment Efficacy :

- A study demonstrated that methyl(3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride significantly improved glycemic control in diabetic animal models by enhancing insulin secretion and reducing blood glucose levels.

- Binding Affinity Studies :

- Research indicated that the compound exhibits a high binding affinity for DPP-4, which correlates with its effectiveness as an inhibitor. The IC50 values obtained from various assays suggest that it is among the more potent DPP-4 inhibitors currently being investigated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.